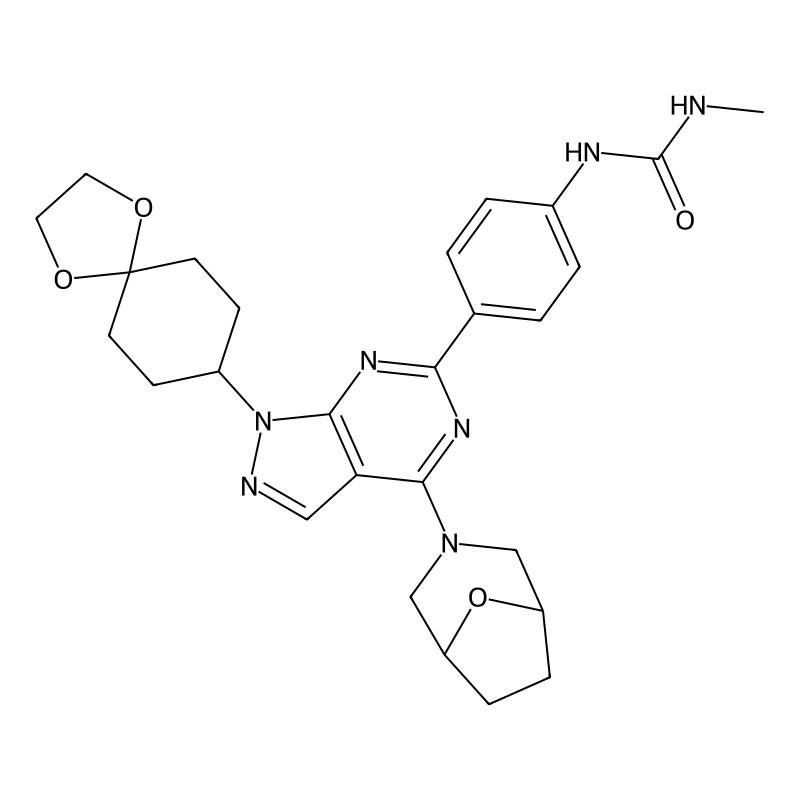

WYE-132

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

WYE-132 is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase, a central regulator in the PI3K/AKT signaling pathway. Unlike allosteric inhibitors such as rapamycin, which primarily target the mTORC1 complex, WYE-132 effectively inhibits both the mTORC1 and mTORC2 complexes. This dual activity provides a more comprehensive blockade of mTOR signaling, making it a critical tool for investigating cellular processes like proliferation, survival, and metabolism that are dependent on both mTOR complexes.

References

- [1] Yu, K., et al. (2010). Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2. Cancer Research, 70(2), 621-631.

- [2] Lamming, D. W. (2013). Rapalogs and mTOR inhibitors as anti-aging therapeutics. Journal of Clinical Investigation, 123(3), 980-989.

- [3] Feldman, M. E., & Shokat, K. M. (2011). Rapamycin and mTOR kinase inhibitors. Progress in molecular biology and translational science, 99, 53-81.

Substituting WYE-132 with a rapalog (e.g., rapamycin, everolimus) is inappropriate for studies requiring inhibition of mTORC2-mediated signaling, such as the phosphorylation of AKT at Ser473. Rapalogs only partially inhibit mTORC1 and do not directly inhibit mTORC2, leading to fundamentally different and potentially misleading biological outcomes. Furthermore, using broader-spectrum inhibitors that target both PI3K and mTOR (e.g., PI-103) introduces significant experimental ambiguity by confounding effects from PI3K inhibition with those of mTOR. WYE-132's high selectivity for mTOR over PI3K isoforms ensures that observed effects can be confidently attributed to mTOR blockade, which is a critical requirement for generating reproducible and clearly interpretable data.

References

- [1] Yu, K., et al. (2010). Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2. Cancer Research, 70(2), 621-631.

- [2] Lamming, D. W. (2013). Rapalogs and mTOR inhibitors as anti-aging therapeutics. Journal of Clinical Investigation, 123(3), 980-989.

- [3] Feldman, M. E., & Shokat, K. M. (2011). Rapamycin and mTOR kinase inhibitors. Progress in molecular biology and translational science, 99, 53-81.

Exceptional Potency for Complete mTOR Kinase Inhibition

WYE-132 demonstrates exceptional biochemical potency, inhibiting recombinant mTOR with an IC50 of 0.19 nM. This is approximately 10-fold more potent than the widely used in-class competitor Torin1, which inhibits mTORC1 with an IC50 of 2 nM. This sub-nanomolar potency allows for effective target engagement at very low concentrations, minimizing the potential for off-target effects and maximizing experimental precision.

| Evidence Dimension | Biochemical IC50 vs. mTOR Kinase |

| Target Compound Data | 0.19 nM |

| Comparator Or Baseline | Torin1: 2 nM (for mTORC1) |

| Quantified Difference | ~10-fold higher potency than Torin1 |

| Conditions | Cell-free recombinant mTOR kinase assay. |

Higher potency allows for lower effective concentrations in experiments, reducing costs and the risk of off-target activities that can confound results.

High Selectivity: Isolates mTOR Effects from Confounding PI3K Signaling

WYE-132 is highly selective for mTOR over the closely related Class I PI3K isoforms. In biochemical assays, WYE-132 demonstrates over 5,000-fold selectivity for mTOR versus PI3Ks. This selectivity is confirmed in cellular assays, where WYE-132 inhibits the mTORC2-specific phosphorylation of AKT(S473) without significantly affecting the PI3K/PDK1-dependent phosphorylation of AKT(T308). This contrasts with broad-spectrum inhibitors that suppress both phosphorylation sites, making it difficult to attribute outcomes specifically to mTOR.

| Evidence Dimension | Selectivity Ratio (PI3K IC50 / mTOR IC50) |

| Target Compound Data | >5,000-fold |

| Comparator Or Baseline | Dual PI3K/mTOR inhibitors (e.g., PI-103), which inhibit both targets with low-nanomolar potency. |

| Quantified Difference | Qualitatively distinct mechanism (selective vs. dual-target) |

| Conditions | Biochemical kinase assays and cellular Western blot analysis in multiple cancer cell lines (e.g., MDA361, U87MG). |

This high selectivity is critical for procurement decisions where the goal is to specifically probe mTOR function without the confounding variable of simultaneous PI3K inhibition, ensuring data clarity and reproducibility.

Demonstrated In Vivo Activity and Oral Dosing Suitability

WYE-132 demonstrates significant single-agent antitumor activity upon oral administration in multiple tumor xenograft models, including breast (MDA361), glioma (U87MG), and lung (A549) cancer. For example, oral dosing at 50 mg/kg in mice with established MDA361 tumors led to substantial tumor regression. This confirmed in vivo activity via a practical administration route is a key differentiator from compounds that are limited to in vitro use or require more complex parenteral delivery.

| Evidence Dimension | In Vivo Antitumor Efficacy |

| Target Compound Data | Substantial tumor regression observed at 50 mg/kg (p.o.) in an MDA361 breast cancer xenograft model. |

| Comparator Or Baseline | Tool compounds lacking published in vivo efficacy data or requiring non-oral administration routes. |

| Quantified Difference | Proven efficacy via oral administration. |

| Conditions | Female nude mice bearing established MDA361 tumor xenografts, treated with oral gavage. |

For researchers planning preclinical animal studies, evidence of oral bioavailability and in vivo efficacy is a primary procurement driver, de-risking the compound's transition from cell-based assays to whole-animal models.

Definitive Interrogation of mTORC2-Dependent Signaling Pathways

Use WYE-132 to investigate biological functions specifically mediated by mTORC2, such as AKT S473 phosphorylation and subsequent cell survival signaling. Unlike rapamycin, WYE-132 provides complete and direct inhibition of mTORC2, making it the appropriate tool for dissecting rapamycin-resistant mTOR functions.

Clarifying mTOR vs. PI3K Roles in Signal Transduction Research

When experimental clarity is paramount, WYE-132 is the correct choice to probe mTOR's role without activating or inhibiting PI3K. Its >5,000-fold selectivity avoids the ambiguous results generated by dual PI3K/mTOR inhibitors, ensuring that observed downstream effects are directly attributable to mTOR kinase activity.

Preclinical In Vivo Evaluation of Dual mTORC1/2 Blockade

For translational studies, WYE-132 is a validated tool for assessing the therapeutic potential of combined mTORC1 and mTORC2 inhibition in animal models. Its proven oral efficacy in multiple xenograft models makes it a reliable compound for studies aiming to establish proof-of-concept for this therapeutic strategy.

References

- [1] Yu, K., et al. (2010). Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2. Cancer Research, 70(2), 621-631.

- [9] PubMed. (2010). Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2. National Center for Biotechnology Information.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Shor B, Wu J, Shakey Q, Toral-Barza L, Shi C, Follettie M, Yu K. Requirement of the mTOR kinase for the regulation of Maf1 phosphorylation and control of RNA polymerase III-dependent transcription in cancer cells. J Biol Chem. 2010 May 14;285(20):15380-92. doi: 10.1074/jbc.M109.071639. Epub 2010 Mar 16. PubMed PMID: 20233713; PubMed Central PMCID: PMC2865278.

3: Yu K, Shi C, Toral-Barza L, Lucas J, Shor B, Kim JE, Zhang WG, Mahoney R, Gaydos C, Tardio L, Kim SK, Conant R, Curran K, Kaplan J, Verheijen J, Ayral-Kaloustian S, Mansour TS, Abraham RT, Zask A, Gibbons JJ. Beyond rapalog therapy: preclinical pharmacology and antitumor activity of WYE-125132, an ATP-competitive and specific inhibitor of mTORC1 and mTORC2. Cancer Res. 2010 Jan 15;70(2):621-31. doi: 10.1158/0008-5472.CAN-09-2340. Epub 2010 Jan 12. PubMed PMID: 20068177.

Explore Compound Types